molecular formula C9H9N3O4 B567591 Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1245648-09-2

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B567591
CAS No.: 1245648-09-2
M. Wt: 223.188
InChI Key: BDHDGKDBPAJZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core with two ketone (oxo) groups at positions 2 and 2. The ethyl ester group at position 6 enhances solubility and modulates reactivity for pharmaceutical applications. This compound is structurally related to intermediates in antiviral and anticancer drug development, such as remdesivir analogs .

Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-8(14)5-3-6-7(13)10-9(15)11-12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHDGKDBPAJZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718870
Record name Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-09-2
Record name Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular heterocyclization . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antioxidative Properties

Research indicates that derivatives of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine exhibit antioxidative properties. These compounds can scavenge free radicals and may contribute to the development of new antioxidant agents that can mitigate oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways. For instance, it has been utilized in synthesizing derivatives that show promising anti-inflammatory and anticancer activities .

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of modified tetrahydropyrrolo-triazine derivatives, compounds derived from ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine were shown to inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells .

Polymer Chemistry

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine has found applications in polymer chemistry as a building block for creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and increase the lifespan of materials used in harsh environments .

Nanocomposites

The compound is also being explored for its potential use in nanocomposite materials. When combined with nanomaterials such as graphene or carbon nanotubes, it can enhance electrical conductivity and mechanical strength. This application is particularly relevant in the development of lightweight and durable materials for aerospace and automotive industries .

Pesticidal Activity

Recent studies have indicated that derivatives of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine exhibit pesticidal activity against various agricultural pests. The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals aimed at pest management while minimizing environmental impact .

Case Study: Insecticidal Properties

A specific derivative was tested against common agricultural pests and demonstrated significant insecticidal activity with minimal toxicity to beneficial insects. This selectivity is crucial for sustainable agricultural practices and may lead to the development of safer pesticides .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (referred to as Compound A ) with structurally related derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications/Findings References
Compound A 2,4-dioxo, ethyl ester C₁₀H₁₀N₃O₄ 237.19 Two oxo groups enhance hydrogen bonding; tetrahydropyrrolo core improves solubility. Potential antiviral/anticancer activity via enzyme inhibition.
Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-Cl, 5-isopropyl C₁₁H₁₃ClN₃O₂ 266.70 Chlorine and isopropyl groups increase lipophilicity. Intermediate in remdesivir synthesis; high thermal stability.
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 2,4-diCl C₉H₇Cl₂N₃O₂ 260.08 Dichloro substitution enhances electrophilicity. Used in cross-coupling reactions for functionalization.
Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-OH C₉H₉N₃O₃ 207.19 Hydroxyl group improves water solubility. Investigated for cardiovascular applications.
Ethyl 5-methyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 5-CH₃, 4-oxo C₁₀H₁₁N₃O₃ 221.21 Methyl group stabilizes ring; single oxo reduces reactivity. Antitumor activity in preclinical studies.
Thieno[2,3-d]pyrimidine-6-carboxamide derivatives Thiophene core, 2,4-dioxo C₉H₇N₃O₃S 237.23 Thiophene enhances π-stacking interactions. Pulmonary/cardiovascular therapeutics.

Key Observations

Substituent Effects :

  • Compound A ’s dual oxo groups distinguish it from chlorinated analogs (e.g., dichloro derivatives in ), which prioritize electrophilic reactivity for cross-coupling . The oxo groups in Compound A may facilitate hydrogen bonding, critical for target binding in enzyme inhibition .
  • Hydroxyl or methoxy substituents (e.g., CAS 310443-54-0 in ) improve solubility but reduce metabolic stability compared to chloro derivatives .

Biological Activity: Chlorinated analogs (e.g., CAS 903129-94-2 in ) are often intermediates in antiviral drug synthesis due to their reactivity , whereas Compound A’s oxo groups align with antitumor applications seen in 2,4-dioxo-pyrimidine derivatives () . Thieno[2,3-d]pyrimidine carboxamides () show similar dioxo motifs but with a thiophene ring, suggesting broader bioavailability but distinct target selectivity .

Synthetic Pathways :

  • Compound A likely requires oxidation steps to introduce the dioxo groups, contrasting with chlorinated derivatives synthesized via POCl₃-mediated deoxidation () .
  • Methyl-substituted analogs (e.g., SY029966 in ) are synthesized through alkylation or Friedel-Crafts reactions, emphasizing substituent versatility .

Biological Activity

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and the presence of nitrogen and oxygen functionalities suggest diverse biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C9H9N3O4
  • Molecular Weight : 223.19 g/mol
  • CAS Number : 1245648-09-2

The compound features a tetrahydropyrrolo framework fused to a triazine ring, contributing to its unique chemical properties and potential bioactivity .

Biological Activities

Preliminary investigations into the biological activity of this compound have revealed several promising properties:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of gram-positive and gram-negative bacteria.
  • Antitumor Activity : The compound's structural motifs are often associated with anticancer activity. Research indicates that it may induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating moderate effectiveness .
  • Antioxidant Properties : this compound has also been evaluated for its antioxidant capacity. In vitro assays using DPPH and ABTS methods showed moderate antioxidant activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways related to proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds with similar structures or activities:

Compound NameMolecular FormulaUnique Features
Ethyl 2,4-dioxo-1H-pyrrolo[2,1-f][1,2]triazoleC8H8N4O3Lacks carboxylate group; different heterocycle
5-Amino-3-methylisoxazoleC5H6N4OContains an isoxazole ring; different biological activity
3-(Aminomethyl)-5-methylisoxazoleC7H10N4OSimilar nitrogenous heterocycle; varied pharmacological properties

The structural diversity among these compounds highlights the potential for tailored biological activities based on slight modifications in their chemical structure.

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized the compound and assessed its efficacy against various pathogens. Results indicated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity Assessment :
    • Another investigation focused on its antitumor properties where it was tested on multiple cancer cell lines. The findings suggested that the compound could reduce cell viability significantly in a dose-dependent manner.
  • Antioxidant Activity Study :
    • A comparative study involving several derivatives demonstrated that this compound exhibited superior antioxidant properties compared to other tested compounds.

Q & A

Q. What is the standard synthetic route for Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate?

The compound is synthesized via cyclization reactions of precursor molecules. For example, heating intermediates in DMF at 165°C followed by chlorination with POCl₃ under reflux yields high-purity products (≥95%). Multi-step protocols require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Stoichiometric control of reagents and reaction monitoring via TLC/HPLC are critical .

Q. Which analytical methods validate the compound’s structural identity?

High-resolution mass spectrometry (HRMS) confirms the exact mass (m/z 223.0795638) . Complementary ¹H/¹³C NMR identifies proton environments and carbonyl groups, while X-ray crystallography resolves ring conformations in related derivatives .

Q. What biological activities are reported for pyrrolo[2,1-f][1,2,4]triazine derivatives?

These derivatives exhibit antitumor and antiviral properties. Patent data highlights 2,4-dioxo-tetrahydropyrrolotriazines as kinase inhibitors, with in vitro cytotoxicity assays showing IC₅₀ values <10 μM against cancer cell lines .

Q. How should the compound be stored to ensure stability?

Store desiccated at -20°C under nitrogen. Stability studies on analogs indicate <5% decomposition over six months when protected from light and humidity. Avoid aqueous buffers for long-term storage .

Q. What solvents are optimal for solubility in biological assays?

DMSO (≥50 mg/mL) is preferred for in vitro testing. For low-dose applications, 10% β-cyclodextrin in PBS enhances colloidal stability. Aqueous solubility is limited (0.2 mg/mL in H₂O) .

Advanced Research Questions

Q. How can reaction yields during chlorination of intermediates be optimized?

Use POCl₃ with catalytic DMAP under reflux (110–120°C) in anhydrous conditions. Maintain a 1:1.2 substrate:POCl₃ ratio to minimize side products. Real-time monitoring via HPLC ensures reaction completion before quenching .

Q. What computational approaches predict non-covalent interactions in crystalline forms?

DFT calculations (e.g., B3LYP/6-311G(d,p)) model π-π stacking and hydrogen bonding. X-ray data on tert-butyl analogs reveals C-H···O interactions dictating crystal packing, guiding polymorph design .

Q. How do structural modifications at the 4-oxo position affect bioactivity?

Chlorination (4-Cl substitution) increases metabolic stability but reduces solubility. SAR studies show 3-fold higher kinase inhibition potency for 4-chloro derivatives versus oxo analogs, necessitating co-solvent formulations for in vivo studies .

Q. How can conflicting spectral data between synthetic batches be resolved?

Use orthogonal characterization: cross-validate NMR/IR with computational simulations (DFT) to identify tautomers or polymorphs. Crystallographic studies on analogs reveal solvent-dependent packing effects altering spectral profiles .

Q. What strategies address solubility-bioavailability contradictions in analogs?

Pro-drug approaches (e.g., hydrolyzing esters to carboxylates) improve aqueous solubility. Patent precedents demonstrate choline salt formulations increasing solubility 20-fold while retaining membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.